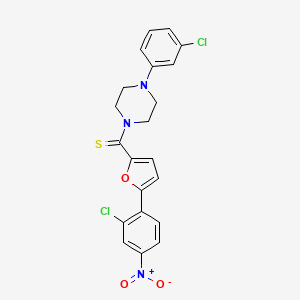

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione

Description

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione is a heterocyclic compound featuring a furan moiety substituted with a 2-chloro-4-nitrophenyl group and a piperazine ring bearing a 3-chlorophenyl substituent, linked via a methanethione group. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related analogs have demonstrated pesticidal and herbicidal applications .

Properties

IUPAC Name |

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O3S/c22-14-2-1-3-15(12-14)24-8-10-25(11-9-24)21(30)20-7-6-19(29-20)17-5-4-16(26(27)28)13-18(17)23/h1-7,12-13H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJKISYMBASXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 303.77 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this one, particularly those containing nitrophenyl and piperazine groups, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. Although specific studies on this compound are scarce, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

Certain furan derivatives have been documented to exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the nitrophenyl group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, particularly in relation to anxiety and depression. The incorporation of a chlorophenyl moiety may contribute to central nervous system activity, although specific studies on this compound are yet to be conducted.

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Possible effects on anxiety and depression |

Case Studies and Research Findings

- Antimicrobial Study : A study published in 2023 evaluated various piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions displayed enhanced activity compared to their non-substituted counterparts.

- Anticancer Research : In a 2022 study, furan-based compounds were tested against human cancer cell lines. The findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy.

- Neuropharmacological Research : A review article from 2021 highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. The authors noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and nitrophenyl groups exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione may possess similar activity. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Potential

Compounds with furan and piperazine structures have been investigated for their anticancer properties. For example, studies have identified that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific compound under discussion could be evaluated for its efficacy against different cancer cell lines.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects, often being incorporated into drugs targeting psychiatric disorders. Preliminary research suggests that compounds similar to this compound may exhibit anxiolytic or antidepressant-like effects. Further studies are needed to elucidate these potential outcomes.

Case Study 1: Antimicrobial Screening

In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized several derivatives of nitrophenyl-furan compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, leading to further investigation into their structure-activity relationships (SAR) .

Case Study 2: Anticancer Activity

A study published in Cancer Letters explored the anticancer effects of piperazine-containing compounds on human breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation. This opens avenues for further exploration of this compound as a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione

This compound (CAS: 585553-16-8) shares a nearly identical backbone with the target molecule but differs in substituent positions and functional groups:

- Furan substitution : 3-Chlorophenyl vs. 2-chloro-4-nitrophenyl in the target.

- Piperazine substitution : 4-Fluorophenyl vs. 3-chlorophenyl in the target.

Hypothesized Impact of Structural Differences:

Lipophilicity : Dual chloro substituents in the target may elevate logP values compared to the fluorophenyl analog, improving membrane permeability but reducing aqueous solubility.

Steric Effects : The 2-chloro-4-nitrophenyl group in the target introduces steric hindrance, which could influence binding affinity to target receptors.

Table 1: Structural and Calculated Property Comparison

Herbicidal Potential:

Compounds like acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid, ) share nitro and chloro substituents, which are critical for herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO) . The target compound’s nitro group positions it as a candidate for similar mechanisms.

Insecticidal Considerations:

highlights that cuticle thickness and chemical lipophilicity determine compound penetration in insects . The target’s high logP (~4.2) suggests efficacy against pests with thinner cuticles, though excessive lipophilicity may reduce translocation within plants.

Q & A

Q. What are the common synthetic routes for (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione?

- Methodological Answer: Synthesis typically involves multi-step organic reactions. A standard route includes:

Suzuki-Miyaura coupling to attach the 2-chloro-4-nitrophenyl group to the furan ring.

Piperazine functionalization via nucleophilic substitution or reductive amination to introduce the 3-chlorophenyl substituent.

Thionation of a ketone precursor using Lawesson’s reagent or phosphorus pentasulfide to form the methanethione group .

Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. How is the structural identity of this compound confirmed?

- Methodological Answer: Structural characterization employs:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and connectivity.

- FT-IR to identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹).

- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .

Purity is assessed via HPLC (>95% purity threshold) using reverse-phase C18 columns .

Q. What preliminary biological activities have been reported?

- Methodological Answer: In vitro studies suggest interactions with dopamine receptors or serotonin transporters due to structural similarities to piperazine-based pharmacophores. Assays include:

- Radioligand binding assays to quantify receptor affinity.

- Enzyme inhibition studies (e.g., monoamine oxidase) using spectrophotometric methods .

Activity is attributed to the nitro group (electron-withdrawing) and chlorophenyl substituents enhancing lipophilicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer: Optimization strategies include:

- Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Catalyst recycling (e.g., immobilized Pd catalysts for Suzuki coupling).

- DoE (Design of Experiments) to model solvent ratios, temperature, and reagent stoichiometry .

Evidence from analogous compounds shows yield improvements from 45% (batch) to 72% (flow) .

Q. How to resolve contradictions in reported solubility or bioactivity data?

- Methodological Answer: Contradictions arise from variations in:

- Solvent systems (e.g., DMSO vs. aqueous buffers).

- Assay conditions (e.g., cell line specificity in receptor studies).

Mitigation involves: - Standardized protocols (e.g., OECD guidelines for solubility testing).

- Meta-analysis of datasets to identify outliers or confounding variables .

For bioactivity, kinetic solubility assays and dose-response curves improve reproducibility .

Q. What computational tools support structure-activity relationship (SAR) studies?

- Methodological Answer: SAR analysis uses:

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to targets like 5-HT₂A receptors.

- QSAR models incorporating descriptors like logP, polar surface area, and Hammett constants for nitro groups.

- DFT calculations (Gaussian 16) to map electronic effects of substituents on reactivity .

Substituent modifications (e.g., replacing nitro with cyano) can be simulated to prioritize synthetic targets .

Q. What advanced techniques elucidate crystallographic or conformational properties?

- Methodological Answer:

- Single-crystal X-ray diffraction resolves 3D structure, including bond angles and packing motifs.

- Dynamic NMR to study piperazine ring flexibility and C-S bond rotation barriers.

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for formulation studies .

For example, X-ray data for analogous compounds reveal planar furan rings and chair conformations in piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.